3-Fluoro-4-nitropyridine
Overview
Description
3-Fluoro-4-nitropyridine is a fluorinated pyridine derivative with the molecular formula C5H3FN2O2. It is characterized by the presence of both a fluorine atom and a nitro group attached to the pyridine ring.
Mechanism of Action
Target of Action
Nitropyridines and fluoropyridines, in general, are known to interact with a variety of biological targets due to their unique chemical properties .
Mode of Action
It’s known that the nitro group in nitropyridines can undergo a [1,5] sigmatropic shift . This could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Fluorinated pyridines are known to have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Pharmacokinetics
Fluorinated compounds are generally more resistant to metabolic degradation, which could potentially enhance the bioavailability of 3-fluoro-4-nitropyridine .
Biochemical Analysis
Cellular Effects
Fluorinated organic compounds are widely used in the synthesis of pharmaceuticals and agrochemicals due to their favourable chemical and biological properties . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The presence of a fluorine atom in a molecule generally does not result in a considerable change in the size or the shape of the compound . This minimal conformational effect allows the fluorinated molecule to fit in the active site of the receptor, making fluorine a suitable isosteric substitution of hydrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Fluoro-4-nitropyridine involves the fluorination of 3-bromo-4-nitropyridine N-oxide. This reaction is typically carried out at room temperature and yields this compound N-oxide, which can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation .
Another approach involves the direct fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). This method can produce a mixture of fluorinated pyridines, including this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using efficient fluorinating reagents and optimized reaction conditions to ensure high yields and purity. The use of advanced fluorination technology and reliable synthetic blocks has accelerated the development and production of fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in this compound can be replaced by other nucleophiles, leading to the formation of different substituted pyridines.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 3-fluoro-4-aminopyridine.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions.
Major Products
3-Fluoro-4-aminopyridine: Formed through the reduction of the nitro group.
Various Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-Fluoro-4-nitropyridine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its unique chemical properties.
Radiopharmaceuticals: Fluorinated pyridines, including this compound, are used in radiopharmaceuticals for imaging and diagnostic purposes.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-nitropyridine
- 4-Fluoro-3-nitropyridine
- 2,4-Difluoro-3-nitropyridine
Uniqueness
3-Fluoro-4-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridines, it exhibits reduced basicity and reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
3-fluoro-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFITFKCBAVEAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376565 | |
Record name | 3-Fluoro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13505-01-6 | |
Record name | 3-Fluoro-4-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13505-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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